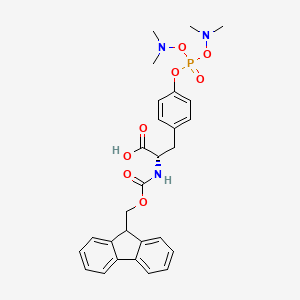
Fmoc-tyr(PO(nme2)2)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-tyr(PO(nme2)2)-OH: is a modified amino acid derivative used extensively in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid tyrosine, which is further modified with a dimethylphosphoryl group. This modification enhances the compound’s utility in various biochemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-tyr(PO(nme2)2)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the Fmoc-protected tyrosine to a solid resin. The dimethylphosphoryl group is then introduced through a series of reactions involving specific reagents and conditions. Common reagents include ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma) and carbodiimides, which facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of greener solvents and optimized reaction conditions is becoming increasingly common to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-tyr(PO(nme2)2)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic group of tyrosine can be oxidized to form quinones.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The Fmoc group can be removed under basic conditions, allowing further functionalization of the amino acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate.
Reduction: Reagents such as sodium borohydride.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dephosphorylated tyrosine.
Substitution: Deprotected tyrosine ready for further modifications.
Applications De Recherche Scientifique
Chemistry: Fmoc-tyr(PO(nme2)2)-OH is used in the synthesis of complex peptides and proteins. Its unique properties facilitate the formation of stable peptide bonds and enhance the overall yield of peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its phosphoryl group can mimic natural phosphorylation, making it valuable in signal transduction studies .
Medicine: this compound is employed in the development of peptide-based drugs. Its stability and reactivity make it suitable for creating therapeutic peptides with enhanced efficacy and stability .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and diagnostics .
Mécanisme D'action
The mechanism of action of Fmoc-tyr(PO(nme2)2)-OH involves its ability to participate in peptide bond formation and mimic natural phosphorylation events. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The dimethylphosphoryl group can interact with various molecular targets, influencing signaling pathways and enzymatic activities .
Comparaison Avec Des Composés Similaires
Fmoc-tyrosine: Lacks the phosphoryl modification, making it less versatile in certain applications.
Fmoc-serine: Another Fmoc-protected amino acid used in peptide synthesis but with different reactivity and applications.
Fmoc-threonine: Similar to Fmoc-serine but with an additional methyl group, affecting its steric properties
Uniqueness: Fmoc-tyr(PO(nme2)2)-OH stands out due to its phosphoryl modification, which enhances its utility in mimicking natural phosphorylation events. This makes it particularly valuable in studies related to signal transduction and enzyme mechanisms .
Propriétés
Formule moléculaire |
C28H32N3O8P |
|---|---|
Poids moléculaire |
569.5 g/mol |
Nom IUPAC |
(2S)-3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H32N3O8P/c1-30(2)38-40(35,39-31(3)4)37-20-15-13-19(14-16-20)17-26(27(32)33)29-28(34)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,29,34)(H,32,33)/t26-/m0/s1 |
Clé InChI |
RNIUNVOMPOGZKD-SANMLTNESA-N |
SMILES isomérique |
CN(C)OP(=O)(OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C |
SMILES canonique |
CN(C)OP(=O)(OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


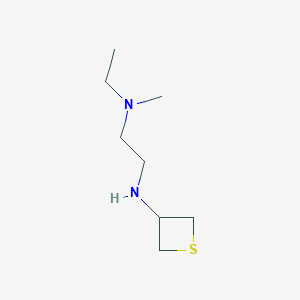
![Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13027942.png)

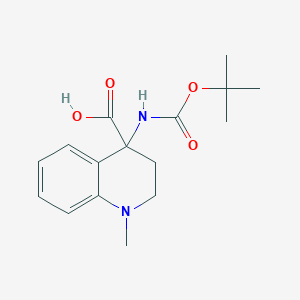
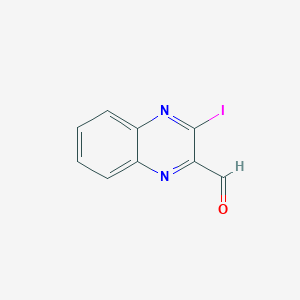
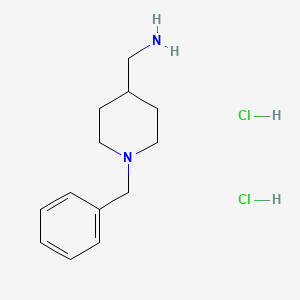


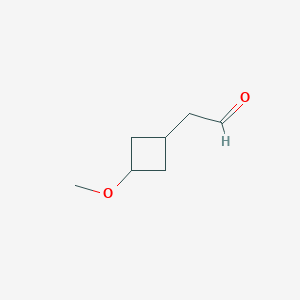
![7-(Methylthio)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13027983.png)
![3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B13027986.png)
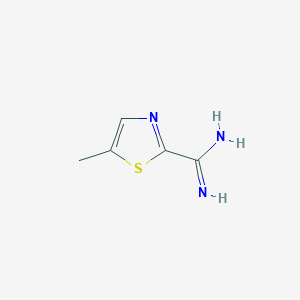

![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13028000.png)
